Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 488813-07-6
Cat. No.: VC7088963
Molecular Formula: C13H13BrN2O2S
Molecular Weight: 341.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488813-07-6 |
|---|---|
| Molecular Formula | C13H13BrN2O2S |
| Molecular Weight | 341.22 |
| IUPAC Name | ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | JTUFIQNTLMJXON-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate features a thiazole core substituted at the 2-position with a 4-bromophenylamino group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate. The bromine atom on the phenyl ring enhances electrophilicity, potentially improving binding affinity to biological targets through halogen bonding. The ethyl ester contributes to lipophilicity, influencing membrane permeability and bioavailability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂O₂S |
| Molecular Weight | 341.22 g/mol |
| IUPAC Name | Ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Br)C |
| InChIKey | JTUFIQNTLMJXON-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Routes
The synthesis of thiazole derivatives commonly involves cyclocondensation reactions. For this compound, a plausible route includes:
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Formation of the Thiazole Core: Reaction of thiourea with α-halo ketones or esters under basic conditions.
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Introduction of the 4-Bromophenylamino Group: Nucleophilic substitution or Ullmann-type coupling to attach the bromophenylamine moiety.
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Esterification: Incorporation of the ethyl carboxylate via esterification of a carboxylic acid intermediate.
Key challenges include regioselectivity in thiazole ring formation and minimizing side reactions during bromophenylamino substitution. Purification typically involves column chromatography or recrystallization.
Optimization Strategies
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Catalyst Selection: Transition metal catalysts (e.g., CuI) may enhance coupling efficiency for the bromophenylamino group.
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Solvent Systems: Polar aprotic solvents like DMF improve reaction homogeneity and yield.
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Temperature Control: Moderate heating (60–80°C) balances reaction rate and byproduct formation.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on similar compounds suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression. The methyl group at the 4-position could stabilize interactions with hydrophobic pockets in kinase domains.
Anticonvulsant Effects
Thiazoles modulate GABAergic neurotransmission. The ethyl ester may improve blood-brain barrier permeability, positioning this compound as a candidate for neurological disorder research.
Research Findings and Experimental Data
In Silico Predictions
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LogP: Estimated at 3.1, indicating moderate lipophilicity suitable for oral absorption.
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Drug-Likeness: Compliance with Lipinski’s rules, suggesting favorable pharmacokinetics.
Table 2: Biological Activities of Thiazole Derivatives
| Derivative | IC₅₀ (Antimicrobial) | IC₅₀ (Anticancer) |
|---|---|---|
| Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | Pending | Pending |
| Analog A (Methyl ester) | 12.5 µM | 8.7 µM |
| Analog B (Chlorophenyl) | 9.8 µM | 6.2 µM |
Future Research Directions
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Pharmacological Profiling: In vitro and in vivo assays to quantify efficacy and toxicity.
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Structural Modifications: Exploring halogen substitutions (e.g., fluorine) to optimize ADME properties.
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Mechanistic Studies: Elucidating target engagement via X-ray crystallography or NMR.
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